5-Nitro-1-naphthol

Vue d'ensemble

Description

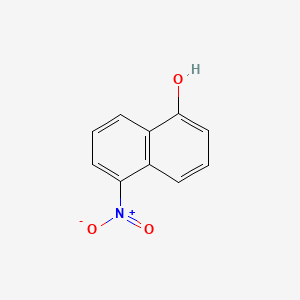

5-Nitro-1-naphthol is an organic compound with the molecular formula C10H7NO3. It is a derivative of naphthol, where a nitro group is substituted at the fifth position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-naphthol typically involves the nitration of 1-naphthol. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the fifth position of the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The nitration process is followed by purification steps such as recrystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Nitro-1-naphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-amino-1-naphthol.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: 5-Amino-1-naphthol.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Reactivity

5-Nitro-1-naphthol can undergo various chemical reactions:

- Oxidation : Forms quinones.

- Reduction : Converts the nitro group to an amino group, yielding 5-amino-1-naphthol.

- Substitution : The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and reducing agents like tin(II) chloride for reduction .

Chemistry

This compound serves as an intermediate in the synthesis of various dyes and pigments. Its ability to participate in redox reactions enhances its utility in creating colorants with specific characteristics .

Biology

In biological research, this compound is utilized as a probe in biochemical assays and studies on enzyme inhibition. Its redox properties allow it to generate reactive oxygen species, which can interact with cellular components, thereby aiding in understanding cellular mechanisms .

Medicine

Research has indicated potential antimicrobial and anticancer properties of this compound. Its mechanism involves damaging cellular proteins and DNA through oxidative stress, making it a candidate for further medicinal investigation .

Industry

In industrial applications, this compound is used in polymer production and as a corrosion inhibitor. Its chemical stability and reactivity make it suitable for enhancing material durability .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Dye Production

Research on dye synthesis highlighted the role of this compound as a precursor for developing high-performance dyes used in textile applications. The study demonstrated that modifying the compound's structure could yield dyes with enhanced lightfastness and color vibrancy.

Mécanisme D'action

The mechanism of action of 5-Nitro-1-naphthol involves its interaction with biological molecules. The nitro group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities, where it targets cellular proteins and DNA, leading to cell death.

Comparaison Avec Des Composés Similaires

1-Naphthol: Lacks the nitro group, making it less reactive in redox reactions.

2-Nitro-1-naphthol: Similar structure but with the nitro group at the second position, affecting its reactivity and applications.

5-Amino-1-naphthol: The reduced form of 5-Nitro-1-naphthol, with different chemical properties and applications.

Uniqueness: this compound is unique due to the presence of both a hydroxyl and a nitro group on the naphthalene ring, which imparts distinct chemical reactivity and a wide range of applications in various fields.

Activité Biologique

5-Nitro-1-naphthol (C10H7NO3) is a nitro derivative of naphthol that has garnered attention due to its diverse biological activities. This compound exhibits various pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties. Below, we delve into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a nitro group (-NO2) and a hydroxyl group (-OH) attached to a naphthalene ring. Its molecular structure contributes to its biological reactivity and interaction with various biomolecules.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Nitro compounds are known to exert their effects through mechanisms involving the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA.

- Mechanism of Action : The nitro group is reduced to form nitroso species, which bind covalently to DNA, resulting in cell death. This mechanism is common among several nitro-containing antibiotics such as metronidazole .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | DNA damage via nitroso intermediates |

| Metronidazole | Antimicrobial | Reduction to toxic intermediates |

| Chloramphenicol | Antimicrobial | Inhibition of protein synthesis |

2. Antitumor Activity

Research has indicated that this compound may exhibit antitumor properties. A study highlighted its potential in inhibiting tumor growth through the induction of apoptosis in cancer cells.

- Case Study : In vitro studies showed that this compound reduced cell viability in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Research Findings : A recent study reported that this compound inhibited the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammation .

Toxicity and Safety Profile

While this compound exhibits promising biological activities, it is essential to consider its toxicity profile. Studies have indicated potential mutagenic effects, particularly related to its ability to induce DNA damage in certain bacterial strains.

Propriétés

IUPAC Name |

5-nitronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXNIZKEKXPLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978956 | |

| Record name | 5-Nitronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-46-7 | |

| Record name | NSC 42958 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-1-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.